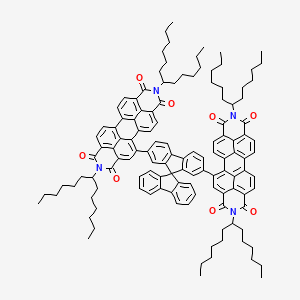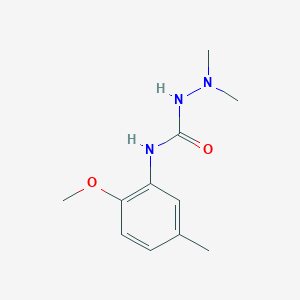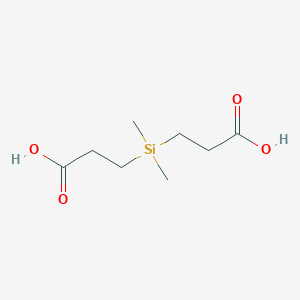
2-Chlorotetrahydro-2h-thiopyran 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chlorotetrahydro-2h-thiopyran 1,1-dioxide is a chemical compound with the molecular formula C5H9ClO2S and a molecular weight of 168.643 g/mol It is a member of the thiopyran family, characterized by a sulfur atom in a six-membered ring structure
Preparation Methods
The synthesis of 2-Chlorotetrahydro-2h-thiopyran 1,1-dioxide typically involves the chlorination of tetrahydrothiopyran 1,1-dioxide. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the compound through optimized reaction conditions and purification processes.
Chemical Reactions Analysis
2-Chlorotetrahydro-2h-thiopyran 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert it back to tetrahydrothiopyran or other reduced forms.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Chlorotetrahydro-2h-thiopyran 1,1-dioxide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chlorotetrahydro-2h-thiopyran 1,1-dioxide involves its interaction with various molecular targets. The chlorine atom and the sulfur dioxide group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to its biological effects. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
2-Chlorotetrahydro-2h-thiopyran 1,1-dioxide can be compared with other similar compounds such as:
Tetrahydrothiopyran 1,1-dioxide: Lacks the chlorine atom, leading to different reactivity and applications.
2-Bromotetrahydro-2h-thiopyran 1,1-dioxide: Similar structure but with a bromine atom instead of chlorine, which can affect its chemical properties and reactivity.
2-Iodotetrahydro-2h-thiopyran 1,1-dioxide:
The uniqueness of this compound lies in its specific reactivity due to the presence of the chlorine atom, making it a valuable compound for various chemical and biological studies.
Properties
CAS No. |
91154-14-2 |
|---|---|
Molecular Formula |
C5H9ClO2S |
Molecular Weight |
168.64 g/mol |
IUPAC Name |
2-chlorothiane 1,1-dioxide |
InChI |
InChI=1S/C5H9ClO2S/c6-5-3-1-2-4-9(5,7)8/h5H,1-4H2 |
InChI Key |
XXJZFCXBFSHUPM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCS(=O)(=O)C(C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




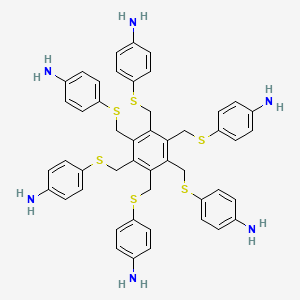
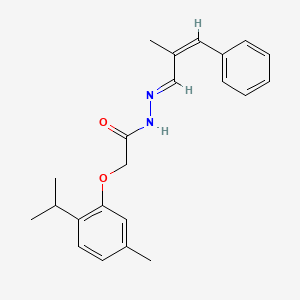
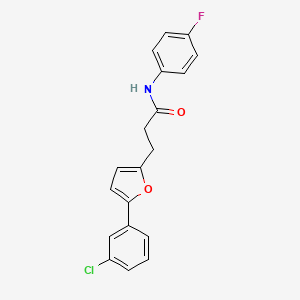
![4-bromo-2-((E)-{[oxo(2-toluidino)acetyl]hydrazono}methyl)phenyl 4-methylbenzoate](/img/structure/B11943371.png)
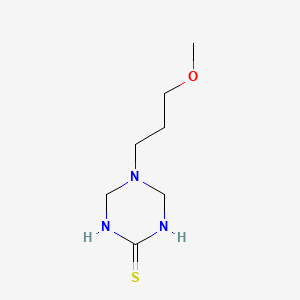
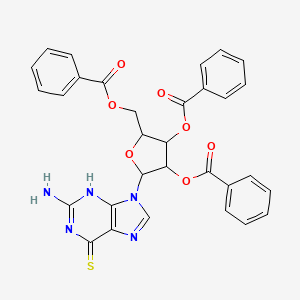
![[(2-Methylcyclohexen-1-yl)methylideneamino]urea](/img/structure/B11943385.png)

